4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Description
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (CAS: 1864062-47-4) is a piperidine-derived compound functionalized with a furan-2-ylmethyl sulfanyl methyl group. The hydrochloride salt form enhances its water solubility, a common strategy in pharmaceutical chemistry to improve bioavailability . The furan ring, a five-membered aromatic heterocycle containing oxygen, may contribute to hydrogen bonding interactions, influencing its pharmacokinetic and pharmacodynamic properties. Safety guidelines highlight its hazardous nature, requiring precautions such as avoiding heat sources and ensuring proper ventilation during handling .
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAGZLYYJEGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
-
- 4-(Chloromethyl)piperidine or 4-(bromomethyl)piperidine as the electrophilic piperidine derivative.
- Furan-2-ylmethanethiol or its equivalent as the nucleophile.
-
- Solvent: Polar aprotic solvents such as acetonitrile or ethyl acetate are preferred to facilitate nucleophilic substitution.
- Temperature: Mild heating between 45°C to 85°C to optimize reaction kinetics without decomposing sensitive furan ring.
- Catalysts/Additives: Organic acids (e.g., acetic acid) or bases may be used to control pH and enhance nucleophilicity.
- Reaction time: Several hours (typically 4–16 hours) under stirring.
-
- The thiol group of furan-2-ylmethanethiol attacks the electrophilic carbon of the halomethyl piperidine, displacing the halide and forming the thioether linkage.
Reduction and Salt Formation
- In some synthetic routes, intermediate compounds containing hydrazono or amino groups are reduced using hydrogenation catalysts such as 10% Pd/C in the presence of acids (e.g., methanesulfonic acid) to convert functional groups into amines.
- The free amine is then reacted with hydrochloric acid (12N HCl) to afford the hydrochloride salt of the target compound.
- This approach ensures high purity and stability of the final product.
Purification and Characterization
- Purification:
- The crude product is typically purified by recrystallization from solvents like ethanol or ethyl acetate.
- Preparative high-performance liquid chromatography (HPLC) can be employed for further purification, especially to separate stereoisomers or remove impurities.
- Salt Formation:
- Conversion to hydrochloride salt is achieved by treatment with hydrochloric acid, enhancing solubility and stability.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination and elemental analysis for purity assessment.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting materials | 4-(Halomethyl)piperidine, furan-2-ylmethanethiol | Halide = Cl or Br |
| Solvent | Ethyl acetate, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 45–85°C | Controlled to avoid furan ring degradation |
| Reaction time | 4–16 hours | Depends on scale and reagents |
| Catalysts/Additives | Organic acids (acetic acid), bases (imidazole) | Facilitate nucleophilic substitution |
| Reduction step (if any) | H2, 10% Pd/C, methanesulfonic acid | For converting hydrazono to amino groups |
| Salt formation | 12N HCl | Yields hydrochloride salt |
| Purification methods | Recrystallization, preparative HPLC | Ensures high purity |
| Yield | Typically moderate to high (50–85%) | Dependent on reaction optimization |
Research Findings and Notes
- The stereochemistry of the piperidine ring can be partially controlled by the stereochemistry of the starting amine, which influences the final product configuration.
- The use of organic acids in the reaction medium improves the yield and selectivity of the thioether formation step.
- Hydrogenation reduction steps are crucial when intermediates contain reducible groups to obtain the desired amine functionality before salt formation.
- The hydrochloride salt form enhances the compound's stability and facilitates handling and formulation.
- Analytical methods such as HPLC and mass spectrometry are critical for monitoring reaction progress and confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- Halogen vs. Heterocycle : The 4-fluorophenyl analog () replaces the furan with a fluorinated aromatic ring, likely enhancing lipid solubility and metabolic stability .
- Steric Effects : The diphenylmethoxy analog () demonstrates how bulky substituents might hinder target engagement or enzymatic processing.
Pharmacological and Toxicological Profiles
- Target Compound: Limited toxicity data are available, but safety guidelines classify it as harmful with delayed effects upon exposure (inhalation, ingestion, or dermal contact) . Its furan moiety may pose metabolic risks, as furans can form reactive intermediates .
- 4-(Diphenylmethoxy)piperidine HCl : Marked as acutely toxic, though specific LD₅₀ values are unavailable. Chronic effects remain unstudied .
- Structural differences (e.g., benzodioxol and fluorophenyl groups) underscore how substituent choice dictates biological activity.
Regulatory and Handling Considerations
- Regulatory Status : The target compound may fall under new chemical regulations (e.g., China’s IECSC), requiring compliance with safety and environmental protocols . In contrast, Paroxetine HCl () is a regulated pharmaceutical.
- Handling : The target compound and its diphenylmethoxy analog require stringent precautions (e.g., ventilation, protective equipment) due to acute hazards .
Biological Activity
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways, such as farnesyltransferase (hFTase), which plays a role in oncogenic signaling pathways .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling cascades related to neurological functions.
Biological Activity Overview
The compound exhibits a range of biological activities:
Anticancer Activity
A study investigating the inhibitory effects on hFTase revealed that derivatives of the compound exhibited IC50 values ranging from 25 nM to 90 nM, indicating potent activity against cancer cell lines . Further structure-activity relationship (SAR) studies highlighted modifications that enhanced selectivity for hFTase over related enzymes.
Neuroprotective Effects
In vitro assays demonstrated that the compound could reduce neuronal cell death in models of oxidative stress. A notable study reported that treatment with this compound decreased markers of apoptosis in neuronal cells exposed to toxic agents.
Antiviral Activity
Research on related compounds with similar structures showed promising antiviral activity against various viruses, suggesting that this compound might possess similar properties. However, specific data on this compound's antiviral efficacy remains sparse .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 25 - 90 | Potent inhibitor of hFTase |
| Furfurylthiomethylpiperidine hydrochloride | Anticancer | Not specified | Similar structure but different substituents |
| 4-(Methylsulfonyl)piperazine | Antiviral | Not specified | Exhibited antiviral activity in vitro |
Q & A
Basic Research Questions
Q. How can the purity of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride be determined experimentally?
- Methodological Answer : Purity analysis can be performed using high-performance liquid chromatography (HPLC) with a mobile phase optimized for polar compounds. For example, a methanol-buffer system (e.g., 65:35 methanol to sodium acetate/sodium 1-octanesulfonate buffer adjusted to pH 4.6) is effective for resolving piperidine derivatives. Ensure system suitability by testing retention time reproducibility and peak symmetry .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to heat, moisture, and strong oxidizers, as sulfanyl groups are susceptible to oxidation. Use desiccants in storage containers to minimize hydrolysis .
Q. How can researchers safely handle this compound to avoid exposure risks?
- Methodological Answer : Use fume hoods for all procedures involving powder handling. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Avoid using reactive metals (e.g., aluminum) during synthesis due to potential sulfide interactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, reaction path searches may identify optimal conditions for thioether bond formation between furan-2-ylmethanethiol and piperidine intermediates. Pair computational predictions with high-throughput experimentation to validate yields and selectivity .
| Reaction Parameter | Computational Insight | Experimental Validation |
|---|---|---|
| Temperature | Predicted optimal range: 50–70°C | Tested via thermal stability assays |
| Solvent | Polar aprotic solvents (e.g., DMF) favored | Confirm via NMR monitoring |
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing substituent effects. For example, replace the furan-2-ylmethyl group with phenyl or pyridyl analogs to assess sulfanyl group contributions. Use in vitro receptor binding assays (e.g., GPCR screens) paired with molecular docking simulations to clarify binding affinities .
Q. What strategies mitigate environmental risks during large-scale disposal?
- Methodological Answer : Degrade sulfanyl groups via oxidation with hydrogen peroxide to form less toxic sulfones. Neutralize hydrochloride salts with aqueous sodium bicarbonate before disposal. Follow local regulations for hazardous waste, and test biodegradability using OECD 301D guidelines .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for sulfanyl-piperidine derivatives?
- Methodological Answer : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and reducing agents (e.g., NaBH4 vs. LiAlH4) to identify yield-limiting steps. Use kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate formation and side reactions. Publish raw data with detailed metadata (e.g., solvent purity, humidity levels) to enable cross-lab reproducibility .
Regulatory and Safety Compliance
Q. What documentation is required for international transport of this compound?
- Methodological Answer : While the compound is not classified as a marine pollutant under MARPOL Annex III, include safety data sheets (SDS) with GHS-compliant hazard statements (e.g., H315 for skin irritation). For air transport, adhere to IATA guidelines by using UN-certified packaging and declaring "Not Restricted" per Section 4.2 of IATA DGR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
